N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide is a chemical compound that belongs to the class of oxane carboxamides. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxane ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with fluorine and methoxy groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include fluorinating agents like N-fluorobenzenesulfonimide and methoxylating agents like dimethyl sulfate.
Coupling with Carboxamide: The final step involves coupling the functionalized phenyl ring with the oxane ring through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The presence of the fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide can be compared with other similar compounds, such as:
N-(4-fluoro-3-methoxyphenyl)benzamide: Similar structure but with a benzamide instead of an oxane ring.
N-(4-fluoro-3-methoxyphenyl)pyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of an oxane ring.
N-(4-fluoro-3-methoxyphenyl)tetrahydropyran-2-carboxamide: Features a tetrahydropyran ring instead of an oxane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)oxane-2-carboxamide |
InChI |
InChI=1S/C13H16FNO3/c1-17-12-8-9(5-6-10(12)14)15-13(16)11-4-2-3-7-18-11/h5-6,8,11H,2-4,7H2,1H3,(H,15,16) |
InChI Key |
QYLFIONKSREWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCCO2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.